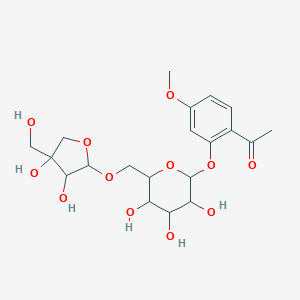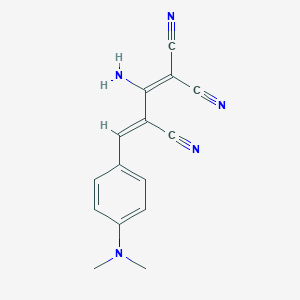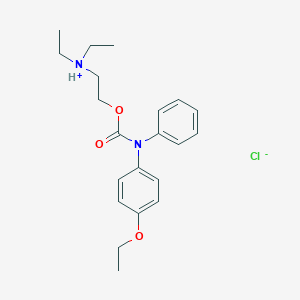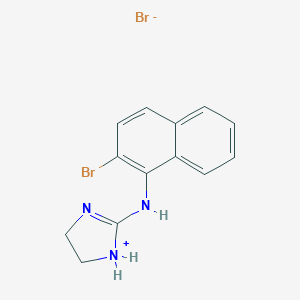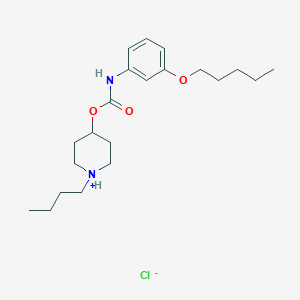
Carbamic acid, (3-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, (3-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride is a chemical compound used in scientific research for its potential pharmacological effects. It is a white crystalline powder with a molecular weight of 375.94 g/mol. This compound is also known by its chemical name, TAK-659.
Mécanisme D'action
Carbamic acid, (3-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride works by inhibiting the activity of kinases, which are enzymes that play a critical role in cell signaling pathways. It specifically targets the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells in various lymphoid malignancies. By inhibiting BTK, Carbamic acid, (3-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride can induce apoptosis (programmed cell death) of cancer cells and suppress the growth and proliferation of B-cells.
Biochemical and Physiological Effects:
Carbamic acid, (3-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride has been shown to have several biochemical and physiological effects. It can inhibit the activation of B-cells and disrupt the BCR signaling pathway, leading to the suppression of cell growth and proliferation. It can also inhibit the production of cytokines, which are involved in inflammation and immune responses. Additionally, Carbamic acid, (3-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride can induce apoptosis of cancer cells and sensitize them to other chemotherapeutic agents.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Carbamic acid, (3-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride in lab experiments include its specificity for BTK and its potential therapeutic effects in cancer and autoimmune disorders. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Orientations Futures
For research on Carbamic acid, (3-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride include the development of more potent and selective inhibitors of BTK, as well as the investigation of its potential therapeutic effects in other diseases, such as multiple sclerosis and rheumatoid arthritis. Additionally, further studies are needed to determine the optimal dosage and administration of Carbamic acid, (3-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride in humans, as well as its potential side effects and drug interactions.
Méthodes De Synthèse
The synthesis of Carbamic acid, (3-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride involves a multi-step process. The first step involves the reaction of 3-(pentyloxy)aniline with butyl chloroformate to form 1-butyl-3-(pentyloxy)carbonylaminobenzene. This intermediate is then reacted with piperidine to form Carbamic acid, (3-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, which is further purified to obtain the monohydrochloride salt.
Applications De Recherche Scientifique
Carbamic acid, (3-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride has been studied for its potential therapeutic effects in various diseases such as cancer, autoimmune disorders, and inflammation. It has been found to inhibit the activity of several kinases, including BTK, JAK, and FLT3, which are involved in cell signaling pathways that regulate cell growth, proliferation, and survival.
Propriétés
Numéro CAS |
105405-74-1 |
|---|---|
Nom du produit |
Carbamic acid, (3-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride |
Formule moléculaire |
C21H35ClN2O3 |
Poids moléculaire |
399 g/mol |
Nom IUPAC |
(1-butylpiperidin-1-ium-4-yl) N-(3-pentoxyphenyl)carbamate;chloride |
InChI |
InChI=1S/C21H34N2O3.ClH/c1-3-5-7-16-25-20-10-8-9-18(17-20)22-21(24)26-19-11-14-23(15-12-19)13-6-4-2;/h8-10,17,19H,3-7,11-16H2,1-2H3,(H,22,24);1H |
Clé InChI |
QMECIPWRGUPTNI-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=CC=CC(=C1)NC(=O)OC2CC[NH+](CC2)CCCC.[Cl-] |
SMILES canonique |
CCCCCOC1=CC=CC(=C1)NC(=O)OC2CC[NH+](CC2)CCCC.[Cl-] |
Synonymes |
(1-butyl-3,4,5,6-tetrahydro-2H-pyridin-4-yl) N-(3-pentoxyphenyl)carbam ate chloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(3S,5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B217158.png)
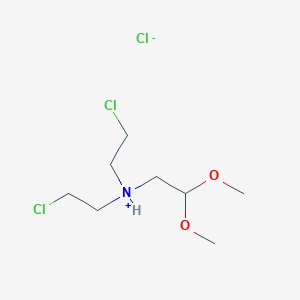


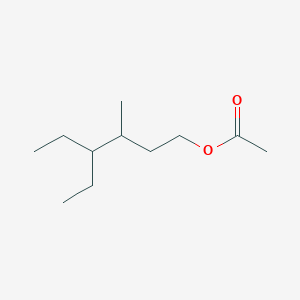
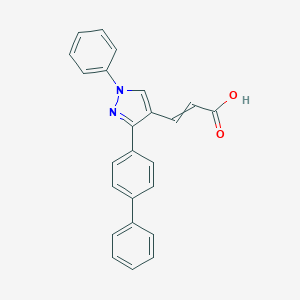
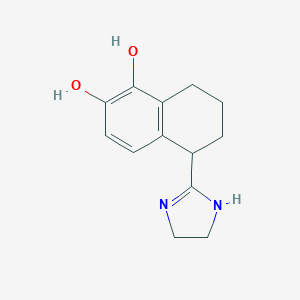
![2-Naphthalenesulfonic acid, 6-amino-5-[2-[5-chloro-2-(2-chlorophenoxy)phenyl]diazenyl]-4-hydroxy-, sodium salt (1:1)](/img/structure/B217197.png)
